1-(R,S)-Dapagliflozin is a significant compound in the pharmaceutical landscape, primarily recognized for its role as a sodium-glucose co-transporter 2 inhibitor. This compound is utilized in the treatment of type 2 diabetes mellitus, facilitating improved glycemic control by promoting glucose excretion through the urine. The compound is also known by its chemical name, (1S)-1,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-D-glucitol, and has been marketed under various brand names including Farxiga and Forxiga.
Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and was first approved by the United States Food and Drug Administration in January 2014. It belongs to the class of medications known as sodium-glucose co-transporter 2 inhibitors, which are designed to manage blood sugar levels in patients with type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys .
The synthesis of 1-(R,S)-Dapagliflozin involves several key steps:
This synthetic route emphasizes simplicity and efficiency, allowing for high yields and reduced production costs.
The molecular formula of 1-(R,S)-Dapagliflozin is with a molecular weight of approximately 408.87 g/mol for the non-hydrated form. The structure features a C-glycoside framework where the anomeric hydroxy group of beta-D-glucose is substituted by a phenyl group containing a chlorine atom and an ethoxy group .
The primary chemical reactions involved in the synthesis of dapagliflozin include:
Each step requires careful control of reaction conditions to optimize yield and purity.
Dapagliflozin operates primarily by inhibiting the sodium-glucose co-transporter 2 located in the proximal tubule of the nephron. This inhibition prevents glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion (glycosuria). As a result, blood glucose levels decrease, aiding in glycemic control for individuals with type 2 diabetes mellitus .
The mechanism can be summarized as follows:
These properties are critical for ensuring effective formulation and delivery in clinical settings.
Dapagliflozin is primarily used in clinical settings for managing type 2 diabetes mellitus but has also been investigated for additional applications:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2